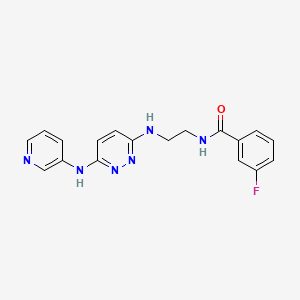

![molecular formula C16H12FN3O3S B2457521 N-[2-(2-Fluorophenoxy)pyrimidin-5-YL]benzenesulfonamide CAS No. 1421481-27-7](/img/structure/B2457521.png)

N-[2-(2-Fluorophenoxy)pyrimidin-5-YL]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

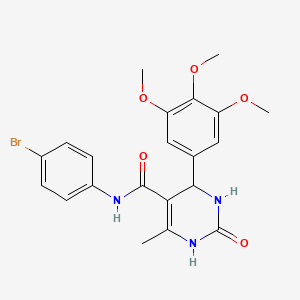

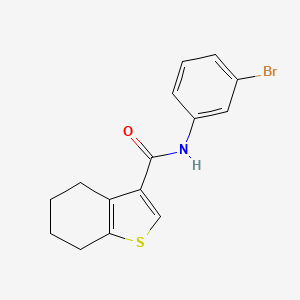

The molecular structure of N-[2-(2-Fluorophenoxy)pyrimidin-5-YL]benzenesulfonamide is characterized by a pyrimidine ring attached to a benzenesulfonamide group via a fluorophenoxy linker. Pyrimidines are heterocyclic compounds that have been employed in the design of many promising drugs .Applications De Recherche Scientifique

- Researchers have synthesized a stable porous In-MOF (Inorganic Metal-Organic Framework) using an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid (H2L) as a ligand . This MOF, denoted as In-MOF 1 , demonstrates remarkable sorption capacity for gases like C2H2/CH4 and CO2/CH4. Additionally, it serves as an efficient catalyst for fixing CO2 and epoxides. The incorporation of silver nanoparticles (Ag@In-MOF 1) further enhances its multifunctional properties.

- Pyrrolo[3,2-d]pyrimidines, structurally related to our compound, have been studied as potential lead compounds for antiproliferative agents . Modifications to the pyrimidine ring significantly impact enzymatic recognition. Investigating the pharmacological properties of our compound could provide insights into its potential as an antiproliferative drug.

Metal-Organic Frameworks (MOFs) for Gas Sorption and Catalysis

Antiproliferative Agents and Drug Development

Mécanisme D'action

Target of Action

It’s known that similar 2-aminopyrimidine derivatives have shown activity againstTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , organisms causing sleeping sickness and malaria respectively .

Mode of Action

It’s known that some 2-aminopyrimidines, which this compound is a derivative of, have shown antiplasmodial activity . The influence of the structural modifications on these activities is still under investigation .

Biochemical Pathways

Given its potential antitrypanosomal and antiplasmodial activities, it can be inferred that it may interfere with the life cycle of the parasites, disrupting their growth and proliferation .

Result of Action

Given its potential antitrypanosomal and antiplasmodial activities, it can be inferred that the compound may lead to the death of the parasites, thereby alleviating the symptoms of the diseases they cause .

Propriétés

IUPAC Name |

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3S/c17-14-8-4-5-9-15(14)23-16-18-10-12(11-19-16)20-24(21,22)13-6-2-1-3-7-13/h1-11,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWHJTREWQRACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one](/img/structure/B2457441.png)

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2457450.png)

![5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2457454.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2457459.png)